4,5-Dichloro-1H-benzo[d]imidazole
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Overview
Description
6,7-Dichloro-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical applications. The presence of chlorine atoms at the 6 and 7 positions of the benzimidazole ring enhances its chemical reactivity and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloro-1H-benzo[d]imidazole can be achieved through several methods:
Debus-Radziszewski Synthesis: This method involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Wallach Synthesis: This method involves the cyclization of o-nitroaniline derivatives in the presence of reducing agents.
Dehydrogenation of Imidazolines: This method involves the oxidation of imidazolines to form imidazoles.
From Alpha Halo-Ketones: This method involves the reaction of alpha halo-ketones with o-phenylenediamine.
Marckwald Synthesis: This method involves the reaction of o-phenylenediamine with aldehydes in the presence of oxidizing agents.
Industrial Production Methods
Industrial production of 6,7-Dichloro-1H-benzo[d]imidazole typically involves large-scale synthesis using the above methods with optimized reaction conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
6,7-Dichloro-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atoms at the 6 and 7 positions can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted benzimidazoles with different functional groups .
Scientific Research Applications
6,7-Dichloro-1H-benzo[d]imidazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6,7-Dichloro-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it has been shown to induce cell cycle arrest and apoptosis in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins .
Comparison with Similar Compounds
Similar Compounds
5,6-Dichloro-1H-benzo[d]imidazole-2-thiol: Similar in structure but with a thiol group at the 2 position.
7-Chloro-1H-benzo[d]imidazol-2-amine: Similar in structure but with an amine group at the 2 position.
2-Mercapto-5-methylbenzimidazole: Similar in structure but with a methyl group at the 5 position and a mercapto group at the 2 position.
Uniqueness
6,7-Dichloro-1H-benzo[d]imidazole is unique due to the presence of chlorine atoms at the 6 and 7 positions, which enhances its chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C7H4Cl2N2 |
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Molecular Weight |
187.02 g/mol |
IUPAC Name |
4,5-dichloro-1H-benzimidazole |
InChI |
InChI=1S/C7H4Cl2N2/c8-4-1-2-5-7(6(4)9)11-3-10-5/h1-3H,(H,10,11) |
InChI Key |
XDKJYHWFRJWKOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1NC=N2)Cl)Cl |
Origin of Product |
United States |
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